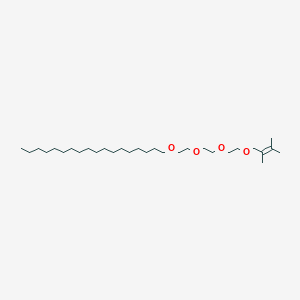
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene typically involves multi-step organic reactions. One common method includes the use of etherification reactions where appropriate alcohols are reacted with alkyl halides in the presence of a base. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in studying membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene involves its interaction with molecular targets through its ether linkages and hydrophobic carbon chain. These interactions can affect membrane fluidity and permeability, making it useful in drug delivery systems. The pathways involved may include passive diffusion and facilitated transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar in having multiple ether linkages but with a shorter carbon chain.
Polyethylene glycol: Used widely in pharmaceuticals and biotechnology, but differs in its polymeric nature.
Dioctyl ether: Another ether compound with different applications in organic synthesis and industry.
Uniqueness
2,3-Dimethyl-5,8,11,14-tetraoxadotriacont-2-ene is unique due to its specific combination of ether linkages and a long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
194168-64-4 |
|---|---|
Molekularformel |
C30H60O4 |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2,3-dimethylbut-2-enoxy)ethoxy]ethoxy]ethoxy]octadecane |
InChI |
InChI=1S/C30H60O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-22-23-32-24-25-33-26-27-34-28-30(4)29(2)3/h5-28H2,1-4H3 |
InChI-Schlüssel |
MCCUAQYKGAKVDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCC(=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
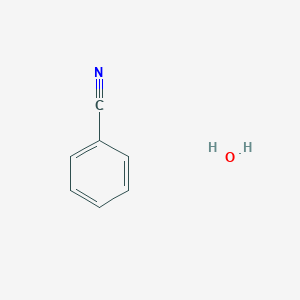
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
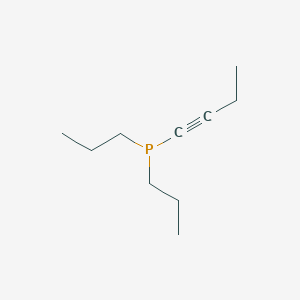

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
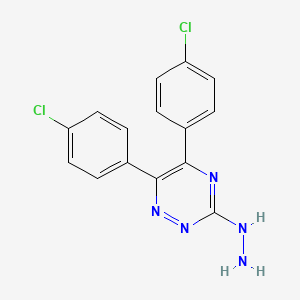
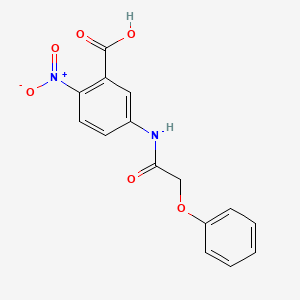
methanone](/img/structure/B12561856.png)
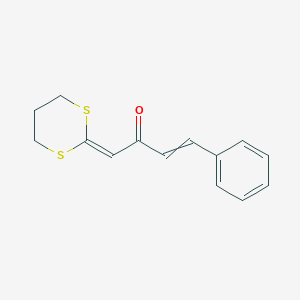
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
